Pem4GH3C8D
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Overview
Description
5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium: (Pem4GH3C8D) is a chemical compound with the molecular formula C17H17ClNO
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: : 5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium chloride: A chloride salt form of the compound.
Other pyridoquinoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: : 5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
786640-83-3 |
---|---|
Molecular Formula |
C17H17ClNO+ |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
5-butyl-7-chlorobenzo[c]quinolizin-11-ium-6-ol |
InChI |
InChI=1S/C17H16ClNO/c1-2-3-7-12-14-9-4-5-11-19(14)15-10-6-8-13(18)16(15)17(12)20/h4-6,8-11H,2-3,7H2,1H3/p+1 |
InChI Key |
QKYCZHFZIABORT-UHFFFAOYSA-O |
Canonical SMILES |
CCCCC1=C(C2=C(C=CC=C2Cl)[N+]3=CC=CC=C13)O |
Origin of Product |
United States |
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